molecular formula C16H17ClN2O2 B2939051 Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate CAS No. 1797840-28-8

Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate

Cat. No. B2939051
CAS RN: 1797840-28-8
M. Wt: 304.77
InChI Key: GCZGKMPQCHGBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate” is a chemical compound. It is also known by other names such as “Methyl (2R)-amino (2-chlorophenyl)acetate” and "®- (-)-2-Chlorophenylglycine methyl ester" . It has a molecular formula of CHClNO .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate” is complex. It has a molecular formula of CHClNO . The average mass is 199.634 Da and the monoisotopic mass is 199.040009 Da .


Physical And Chemical Properties Analysis

“Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate” has a molecular weight of 199.634 . Other physical and chemical properties like density, boiling point, and flash point are not available in the sources I have access to .

Scientific Research Applications

Synthesis and Structural Characterization

Improved Synthesis Pathways : Research has developed improved synthesis pathways for compounds related to "Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate," such as clopidogrel and its isomers, through processes that offer advantages like high yield, moderate conditions, and suitability for industrialization. These synthesis methods are crucial for producing complex molecules efficiently and with high purity, which is essential for further pharmaceutical and material science research (Hu Jia-peng, 2012); (Zhong Wei-hui, 2010).

Chemical Structure and Antimicrobial Agents : The compound has been utilized in synthesizing formazans from Mannich bases as antimicrobial agents. These derivatives show moderate antimicrobial activity, highlighting its potential in developing new antimicrobial compounds (P. Sah et al., 2014).

Anticancer Research : Amino acetate functionalized Schiff base organotin(IV) complexes derived from similar compounds have shown potential as anticancer drugs. Studies have characterized their structure and evaluated their in vitro cytotoxicity against human tumor cell lines, providing a pathway for the development of new anticancer therapies (T. S. Basu Baul et al., 2009).

Material Science Applications : Research into the synthesis and structural characterization of triorganotin(IV) complexes for materials science applications has also been reported. These studies offer insights into the potential use of such compounds in developing new materials with unique properties (T. Baul et al., 2002).

Environmental and Industrial Applications

Corrosion Inhibition : α-Aminophosphonates derived from similar compounds have been studied for their role as corrosion inhibitors in industrial applications. Their effectiveness in protecting mild steel in acidic environments opens avenues for their use in industrial maintenance and preservation (N. Gupta et al., 2017).

Pollution Remediation : Research has explored the use of acetate as an electron donor to stimulate the degradation of pollutants like 2,4-dichlorophenoxyacetic acid under methanogenic conditions. This study provides a new strategy for the remediation of polluted soils, showcasing the environmental applications of related compounds (Zhi-man Yang et al., 2017).

properties

IUPAC Name

methyl 2-[[(2-aminophenyl)-(4-chlorophenyl)methyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-21-15(20)10-19-16(11-6-8-12(17)9-7-11)13-4-2-3-5-14(13)18/h2-9,16,19H,10,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZGKMPQCHGBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=C(C=C1)Cl)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(((2-aminophenyl)(4-chlorophenyl)methyl)amino)acetate

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